molecular formula C14H12N2O4 B8638460 7-Butyramido-2-formylquinoline-5,8-dione CAS No. 162219-18-3

7-Butyramido-2-formylquinoline-5,8-dione

Cat. No. B8638460
M. Wt: 272.26 g/mol
InChI Key: OIVQJPZWOOLIPC-UHFFFAOYSA-N
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Patent
US05525611

Procedure details

In a 25 ml. round-bottomed flask equipped with a magnetic bar, water-cooled reflux condenser, and an argon filled balloon, 7-butyramido-2-methylquinoline- 5,8-dione (30) (prepared as described in Example 30) (0.516 g., 2 mmol), selenium dioxide (0.255 g., 2.3 mmol), 12 ml. of dried, distilled 1,4-dioxane, and 0.25 ml. of water were stirred and slowly heated to reflux over a two-hour period. The reaction was monitored by TLC and found to be complete after 33.5 hours. The selenium metal was allowed to settle, and the supernatant solution was piperted off and filtered. 1,4-Dioxane (10 ml.) was added to the residue, stirred and refluxed for five minutes. The entire mixture was filtered and the selenium was washed with dichloromethane (10 ml. ). All filtrates were combined and stored at 4° C. overnight. This solution was diluted with 50 ml of dichloromethane and washed with a 3% sodium bicarbonate solution (2×50 ml.). The organic layer was dried with magnesium sulfate and rotoevaporated to give a pale yellow product. The solid was dried under vacuum overnight and weighed 0.356 g. (yield of 65%). The product was recrystallized from ethyl acetate: mp. 208°-210° C.; 1H NMR (CDCl3) δ1.02 (3H, t, J=7.4 Hz, C-7NHCOCH2CH2CH3), 1.70-1.89 (2 H, m, 7NHCOCH2CH2CH3), 2.52 (2 H, t, J=7.4 Hz, 7NHCOCH2CH2CH3), 8.06 (1H, s, C-6H), 8.31 (1H, d, J=8.0 Hz, C-3H), 8.39 (1H, br. s, C-7NH), 8.61 (1H, d, J-8.0 Hz, C-4H), 10.28 (1H, s, C-2CHO); IR (KBr) vmax 3299, 3081, 2966, 2935, 2876, 1723, 1694, 1638, 1606, 1505 cm-1 ; EIMS, m/e (relative intensity) 272 (54), 202 (36), 175 (9); HRMS, m/e for C14H12N2O4 calculated 272.079707, found 272.078696; analysis for C14H12N2O4 calculated C, 61.76; H, 4.44; N, 10.29; found C, 61.31; H, 4.36; N, 9.94.
Quantity
0.516 g
Type
reactant
Reaction Step One
Quantity
0.255 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[C:16](=[O:17])[C:15]2[N:14]=[C:13]([CH3:18])[CH:12]=[CH:11][C:10]=2[C:9](=[O:19])[CH:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].[Se](=O)=[O:21]>O>[C:1]([NH:6][C:7]1[C:16](=[O:17])[C:15]2[N:14]=[C:13]([CH:18]=[O:21])[CH:12]=[CH:11][C:10]=2[C:9](=[O:19])[CH:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.516 g
Type
reactant
Smiles
C(CCC)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C)=O
Step Two
Name
Quantity
0.255 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
of water were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round-bottomed flask equipped with a magnetic bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
of dried
DISTILLATION
Type
DISTILLATION
Details
distilled 1,4-dioxane, and 0.25 ml
TEMPERATURE
Type
TEMPERATURE
Details
slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a two-hour period
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
1,4-Dioxane (10 ml.) was added to the residue
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The entire mixture was filtered
WASH
Type
WASH
Details
the selenium was washed with dichloromethane (10 ml. )
WAIT
Type
WAIT
Details
stored at 4° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
This solution was diluted with 50 ml of dichloromethane
WASH
Type
WASH
Details
washed with a 3% sodium bicarbonate solution (2×50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to give a pale yellow product
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
33.5 h
Name
Type
Smiles
C(CCC)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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